Cas no 1251622-42-0 (N-(3,4-dimethoxyphenyl)-1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide)

N-(3,4-dimethoxyphenyl)-1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide 化学的及び物理的性質
名前と識別子
-
- N-(3,4-dimethoxyphenyl)-1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide
- VU0623946-1
- AKOS024484731
- 1251622-42-0
- F3406-6427
-
- インチ: 1S/C19H24N4O4/c1-25-15-5-4-14(10-16(15)26-2)22-19(24)13-6-8-23(9-7-13)17-11-18(27-3)21-12-20-17/h4-5,10-13H,6-9H2,1-3H3,(H,22,24)
- InChIKey: GXKVNWCXXGFBSQ-UHFFFAOYSA-N
- ほほえんだ: O=C(C1CCN(C2C=C(N=CN=2)OC)CC1)NC1C=CC(=C(C=1)OC)OC
計算された属性
- せいみつぶんしりょう: 372.17975526g/mol
- どういたいしつりょう: 372.17975526g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 27
- 回転可能化学結合数: 6
- 複雑さ: 473
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 85.8Ų
N-(3,4-dimethoxyphenyl)-1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3406-6427-5mg |
N-(3,4-dimethoxyphenyl)-1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide |
1251622-42-0 | 5mg |
$103.5 | 2023-09-10 | ||
Life Chemicals | F3406-6427-1mg |
N-(3,4-dimethoxyphenyl)-1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide |
1251622-42-0 | 1mg |
$81.0 | 2023-09-10 | ||
Life Chemicals | F3406-6427-3mg |
N-(3,4-dimethoxyphenyl)-1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide |
1251622-42-0 | 3mg |
$94.5 | 2023-09-10 | ||
Life Chemicals | F3406-6427-2μmol |
N-(3,4-dimethoxyphenyl)-1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide |
1251622-42-0 | 2μmol |
$85.5 | 2023-09-10 | ||
Life Chemicals | F3406-6427-10μmol |
N-(3,4-dimethoxyphenyl)-1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide |
1251622-42-0 | 90%+ | 10μl |
$103.5 | 2023-05-22 | |
Life Chemicals | F3406-6427-2mg |
N-(3,4-dimethoxyphenyl)-1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide |
1251622-42-0 | 2mg |
$88.5 | 2023-09-10 | ||
Life Chemicals | F3406-6427-10mg |
N-(3,4-dimethoxyphenyl)-1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide |
1251622-42-0 | 90%+ | 10mg |
$118.5 | 2023-05-22 | |
Life Chemicals | F3406-6427-5μmol |
N-(3,4-dimethoxyphenyl)-1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide |
1251622-42-0 | 5μmol |
$94.5 | 2023-09-10 | ||
Life Chemicals | F3406-6427-4mg |
N-(3,4-dimethoxyphenyl)-1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide |
1251622-42-0 | 4mg |
$99.0 | 2023-09-10 |
N-(3,4-dimethoxyphenyl)-1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide 関連文献
-
Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632
-
Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262
-
Susana Ibáñez,Radu Silaghi-Dumitrescu,Pablo J. Sanz Miguel,Deepali Gupta,Bernhard Lippert Dalton Trans., 2012,41, 6094-6103
-
Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
-
Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115
-
Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
-
Bing Li,Chao Zhang,Fang Peng,Wenzhi Wang,Bryan D. Vogt,K. T. Tan J. Mater. Chem. C, 2021,9, 1164-1173
-
10. A bioinspired glycopolymer for capturing membrane proteins in native-like lipid-bilayer nanodiscs†Bartholomäus Danielczak,Marie Rasche,Julia Lenz,Eugenio Pérez Patallo,Sophie Weyrauch,Florian Mahler,Annette Meister,Jonathan Oyebamiji Babalola,Cenek Kolar Nanoscale, 2022,14, 1855-1867
N-(3,4-dimethoxyphenyl)-1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamideに関する追加情報
N-(3,4-dimethoxyphenyl)-1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide (CAS No. 1251622-42-0): An Overview of a Promising Compound in Medicinal Chemistry
N-(3,4-dimethoxyphenyl)-1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide (CAS No. 1251622-42-0) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound, characterized by its unique structural features, has been the subject of extensive research in recent years, particularly for its role in modulating various biological pathways and its potential as a lead compound for drug development.
The chemical structure of N-(3,4-dimethoxyphenyl)-1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide is composed of a piperidine ring linked to a pyrimidine moiety and substituted with methoxy groups. The presence of these functional groups imparts specific pharmacological properties that make it an attractive candidate for further investigation. The methoxy groups on the phenyl and pyrimidine rings contribute to the compound's lipophilicity and enhance its ability to cross biological membranes, which is crucial for its bioavailability and efficacy.
Recent studies have highlighted the potential of N-(3,4-dimethoxyphenyl)-1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide in various therapeutic areas. One of the most promising applications is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research has shown that this compound can modulate the activity of specific enzymes and receptors involved in neuroprotection and neurogenesis. For instance, it has been reported to inhibit the activity of monoamine oxidase (MAO), an enzyme that plays a key role in the breakdown of neurotransmitters such as serotonin and dopamine. By inhibiting MAO, N-(3,4-dimethoxyphenyl)-1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide can potentially alleviate symptoms associated with these diseases.
In addition to its neuroprotective properties, N-(3,4-dimethoxyphenyl)-1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide has also shown promise in cancer research. Preclinical studies have demonstrated that this compound exhibits antiproliferative effects on various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism underlying these effects is believed to involve the modulation of signaling pathways that regulate cell growth and apoptosis. Specifically, it has been shown to inhibit the activation of kinases such as PI3K/Akt and MAPK/ERK, which are frequently dysregulated in cancer cells.
The pharmacokinetic profile of N-(3,4-dimethoxyphenyl)-1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide has also been extensively studied. In vitro and in vivo experiments have revealed that it exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. It is rapidly absorbed following oral administration and has a moderate plasma half-life, which suggests that it could be administered as a once-daily or twice-daily dose in clinical settings. Furthermore, its low toxicity profile makes it a suitable candidate for long-term use.
Clinical trials are currently underway to evaluate the safety and efficacy of N-(3,4-dimethoxyphenyl)-1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide in human subjects. Early results from phase I trials have shown promising outcomes with regards to safety and tolerability. These trials have also provided valuable insights into the optimal dosing regimens and potential side effects associated with this compound.
In conclusion, N-(3,4-dimethoxyphenyl)-1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide (CAS No. 1251622-42-0) represents a promising compound with diverse therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further development in the treatment of neurodegenerative diseases and cancer. Ongoing research and clinical trials will continue to elucidate its full potential as a novel therapeutic agent.
1251622-42-0 (N-(3,4-dimethoxyphenyl)-1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide) 関連製品
- 2679832-48-3((2S)-2-[N-(4-chlorophenyl)-2,2,2-trifluoroacetamido]propanoic acid)
- 500279-52-7(N-benzyl-2-{3-cyano-4-(2-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-ylsulfanyl}acetamide)
- 1214387-50-4((4',6-Difluorobiphenyl-2-yl)methanol)
- 2137058-16-1(3-Pyridinemethanamine, 2-chloro-N-[(1S)-1-ethyl-2,2-dimethylpropyl]-)
- 954271-92-2({2-(cyclohexyloxy)methylphenyl}methanamine)
- 133788-85-9(2-Fluoro-6-hydroxy-3-methylbenzoic acid)
- 128182-82-1(Methyl 3-(((benzyloxy)carbonyl)amino)-3-methylbutanoate)
- 1805954-50-0(Ethyl 3-bromo-2-(chloromethyl)-5-(difluoromethyl)pyridine-6-carboxylate)
- 2172071-74-6(1-(3-methylbutyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxamide)
- 1806676-37-8(4-(3-Bromo-2-oxopropyl)-2-ethylmandelic acid)




